2-Bromo-3,5-difluorobenzoic acid ethyl ester properties
2-Bromo-3,5-difluorobenzoic acid ethyl ester properties
An In-Depth Technical Guide to Ethyl 2-Bromo-3,5-difluorobenzoate For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-3,5-difluorobenzoate is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the ester and two meta-fluorine atoms, provides multiple, distinct reaction sites. This trifunctional scaffold is of particular interest to medicinal chemists and materials scientists. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of target molecules, enhancing metabolic stability, lipophilicity, and binding affinity. The bromine atom acts as a convenient handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the compound's properties, synthesis, characterization, reactivity, and safe handling protocols, designed to empower researchers in leveraging its full synthetic potential.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research. The key properties of Ethyl 2-bromo-3,5-difluorobenzoate are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1804909-80-5 | [1][2] |
| Molecular Formula | C₉H₇BrF₂O₂ | [2] |
| Molecular Weight | 265.05 g/mol | [2] |
| Appearance | Liquid (typical) | [3] |
| Purity | Typically ≥95-98% | [3][4] |
| Storage | Store at room temperature, inert atmosphere |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Ethyl (CH₂): Quartet, ~4.4 ppm. - Ethyl (CH₃): Triplet, ~1.4 ppm. - Aromatic (H): Multiplets in the aromatic region, ~7.0-7.5 ppm, showing coupling to fluorine. |
| ¹³C NMR | - Carbonyl (C=O): ~164 ppm. - Aromatic (C-Br): ~110-115 ppm. - Aromatic (C-F): ~158-162 ppm (large C-F coupling constant). - Aromatic (C-H): ~110-125 ppm. - Ethyl (CH₂): ~62 ppm. - Ethyl (CH₃): ~14 ppm. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): Isotopic peaks for bromine at m/z 264 and 266 in an approximate 1:1 ratio. |
| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption at ~1730-1740 cm⁻¹. - C-F Stretch: Strong absorptions at ~1100-1300 cm⁻¹. - Aromatic C=C: Absorptions at ~1450-1600 cm⁻¹. |
Note: Predicted spectroscopic data is based on standard chemical shift values and known effects of substituents. Actual experimental values may vary slightly.[5][6]
Synthesis Protocol and Mechanistic Rationale
The most direct and common method for preparing Ethyl 2-bromo-3,5-difluorobenzoate is through the Fischer esterification of its parent carboxylic acid. This method is reliable, scalable, and utilizes readily available reagents.
Experimental Protocol: Fischer Esterification
Objective: To synthesize Ethyl 2-bromo-3,5-difluorobenzoate from 2-bromo-3,5-difluorobenzoic acid.
Reagents:
-
2-Bromo-3,5-difluorobenzoic acid (1.0 eq)[7]
-
Anhydrous Ethanol (10-20 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3,5-difluorobenzoic acid and an excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ethyl ester.[8]
Causality and Mechanistic Insight
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.
-
Catalyst Role: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like ethanol.
-
Le Châtelier's Principle: The reaction is an equilibrium process. By using a large excess of ethanol, the equilibrium is driven towards the formation of the ester product, maximizing the yield. The removal of water, the other product, would also shift the equilibrium forward.
-
Work-up Rationale: The aqueous work-up is essential for purification. The sodium bicarbonate wash is a critical step to deprotonate and remove any remaining sulfuric acid catalyst and unreacted carboxylic acid starting material by making them water-soluble salts.
Diagram: Synthesis Workflow
Caption: Fischer esterification workflow for the synthesis of the title compound.
Reactivity and Synthetic Applications
The synthetic utility of Ethyl 2-bromo-3,5-difluorobenzoate stems from the distinct reactivity of its functional groups. The aromatic bromine is a prime site for metal-catalyzed cross-coupling, while the ester moiety can undergo various transformations.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings allow for the introduction of a vast array of substituents at the 2-position. These reactions are cornerstones of modern drug discovery for building molecular complexity.[9]
-
Copper-Catalyzed Reactions: Copper catalysis can also be employed for various transformations, including coupling with heteroatom nucleophiles and difluoroalkylation reactions.[10]
-
Ester Transformations: The ethyl ester group provides further synthetic handles.
-
Hydrolysis: It can be easily hydrolyzed back to the parent carboxylic acid under acidic or basic (saponification) conditions.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-bromo-3,5-difluorophenyl)methanol.
-
Aminolysis/Amidation: Reaction with amines can convert the ester into the corresponding amide, a common functional group in pharmaceuticals.
-
Diagram: Key Synthetic Transformations
Caption: Major reaction pathways for Ethyl 2-bromo-3,5-difluorobenzoate.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 2-bromo-3,5-difluorobenzoate and its precursors. While a specific safety data sheet (SDS) for the title ester is not widely available, data from analogous compounds like ethyl bromoacetate and the parent acid provide a strong basis for safe handling protocols.[11][12][13][14]
-
General Hazards: The compound is expected to be an irritant. Based on related structures, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][14] It is harmful if swallowed or inhaled.[12][15]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
References
-
Ethyl 2-bromo-3,5-difluorobenzoate | CAS#:1804909-80-5. Chemsrc. [Link]
-
Supporting Information for HBr/H2O2 mediated oxidative esterification of alcohols. The Royal Society of Chemistry. [Link]
-
ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. ChemUniverse. [Link]
-
Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. [Link]
-
Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. pubs.rsc.org. [Link]
-
Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186. PubChem - NIH. [Link]
-
how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. ResearchGate. [Link]
-
Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585. PubChem - NIH. [Link]
-
Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. MDPI. [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. Synlett. [Link]
-
Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC. [Link]
-
Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Chemical Communications (RSC Publishing). [Link]
-
Ethyl bromodifluoroacetate. Wikipedia. [Link]
Sources
- 1. Ethyl 2-bromo-3,5-difluorobenzoate | CAS#:1804909-80-5 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 3-bromo-2,6-difluorobenzoate | 1309933-04-7 [sigmaaldrich.com]
- 4. ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-3,5-difluorobenzoic acid | CAS 651027-01-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. ethyl 2-broMo-3-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]


